4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride
Description
Structural Significance of the 1,2,4-Triazole Moiety in Bioactive Compound Design
The 1,2,4-triazole ring is a nitrogen-rich heterocycle characterized by three nitrogen atoms arranged in a five-membered aromatic ring. Its structural stability arises from delocalized π-electrons and sp² hybridization, enabling resistance to metabolic degradation. The triazole’s dipole moment (≈5.0 D) and capacity for hydrogen bonding make it a versatile pharmacophore, facilitating interactions with biological targets such as enzymes and receptors. For example, the antifungal drug fluconazole leverages the triazole’s ability to coordinate with cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol synthesis in fungi. Similarly, anticancer agents like anastrozole exploit the triazole’s planar geometry to inhibit aromatase activity by blocking substrate access to the enzyme’s active site.
Table 1: Selected 1,2,4-Triazole-Containing Drugs and Their Targets
| Drug Name | Therapeutic Use | Target Enzyme/Receptor | Mechanism of Action |
|---|---|---|---|
| Fluconazole | Antifungal | Cytochrome P450 Lanosterol 14α-Demethylase | Competitive inhibition of ergosterol synthesis |
| Anastrozole | Anticancer | Aromatase | Estrogen synthesis suppression |
| Trazodone | Antidepressant | Serotonin 5-HT~2A~ Receptor | Receptor antagonism and reuptake inhibition |
Structure-activity relationship (SAR) studies emphasize the importance of substituents on the triazole ring. For instance, the introduction of a 3,4,5-trimethoxyphenyl group at the N-1 position enhances tubulin polymerization inhibition in anticancer agents by improving hydrophobic interactions with the colchicine binding site. Conversely, substituting the 5-amino group with N-acyl or isothiocyanate groups reduces antiproliferative efficacy, underscoring the necessity of free NH~2~ for hydrogen bonding.
Role of Benzoic Acid Scaffolds in Pharmacophore Development
Benzoic acid derivatives are widely utilized in drug design due to their carboxylic acid group, which participates in ionic interactions and hydrogen bonding with biological targets. The benzoic acid moiety in 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride enhances water solubility via ionization at physiological pH, while its aromatic ring enables π-π stacking with tyrosine or phenylalanine residues in enzymes. For example, in VLA-4 antagonists, benzoic acid derivatives such as 12l achieve sub-nanomolar IC~50~ values by forming salt bridges with arginine residues in the integrin’s binding pocket.
The scaffold’s adaptability is evident in hybrid molecules like cefatrizine, a cephalosporin antibiotic where benzoic acid improves bacterial cell wall penetration. In the context of anticancer agents, derivatives with electron-withdrawing groups (e.g., -NO~2~, -CF~3~) on the benzene ring exhibit enhanced topoisomerase II inhibition by stabilizing DNA-enzyme complexes.
Historical Evolution of Sulfanyl-Methyl Functionalization in Heterocyclic Systems
The sulfanyl-methyl (-SCH~2~-) linker serves as a flexible spacer that optimizes steric and electronic interactions between heterocyclic cores and target proteins. Early studies demonstrated that thioether linkages improve metabolic stability compared to ethers or esters, as seen in antitubercular 1,2,4-triazoles where the -SCH~2~- group enhances binding to Mycobacterium tuberculosis’s InhA enzyme. The sulfur atom’s polarizability facilitates covalent interactions with cysteine thiols or metal ions in active sites, as observed in urease inhibitors.
In hybrid molecules, sulfanyl-methyl groups balance lipophilicity and solubility. For instance, compound 100f (a triazolylthioacetamide with a 3,4,5-trimethoxyphenyl group) demonstrates nanomolar IC~50~ values against HeLa cells by leveraging the -SCH~2~- moiety to anchor the molecule to tubulin’s β-subunit. Similarly, antimycobacterial agents like 8 and 12 achieve >90% inhibition of clinical M. tuberculosis isolates via thioether-mediated coordination with Fe³⁺ in bacterial catalase-peroxidase.
Table 2: Impact of Sulfanyl-Methyl Substitution on Biological Activity
| Compound Class | Target Pathogen/Cell Line | Key Modification | Activity Enhancement |
|---|---|---|---|
| Triazolylthioacetamides | HeLa (cervical cancer) | -SCH~2~- linkage to 3,4,5-trimethoxyphenyl | 200-fold increase in tubulin inhibition vs. non-thioether analogs |
| 1,2,4-Triazole-thiols | M. tuberculosis H37Rv | -SCH~2~- pyridine hybrid | 98% RLU reduction at 2 μg/mL |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQKDHIARPVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with 1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the triazole attacks the chloromethyl group of the benzoic acid, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole moiety.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride is primarily attributed to its ability to interact with biological targets through the triazole ring. The triazole moiety can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Compound A with three structurally related compounds (see and for details):
Key Findings
Triazole vs. Oxadiazole Heterocycles Compound A and the oxadiazole derivative () share the triazole-sulfanyl-methyl group but differ in their core heterocycles. In contrast, Compound A’s benzoic acid group increases polarity, favoring solubility in aqueous environments (e.g., pharmaceutical formulations).
Agrochemical Derivatives
- While Compound A and sulfonylurea herbicides () both contain sulfur-linked heterocycles, the latter feature triazine rings and sulfonylurea bridges critical for herbicidal activity. Triazoles, unlike triazines, are less common in commercial herbicides, suggesting Compound A may have been explored for niche applications (e.g., antifungal agents) .
Discontinuation Factors The discontinuation of Compound A contrasts with the availability of the oxadiazole analog ().
Biological Activity
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride (CAS Number: 1258650-03-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound is characterized by its unique structure which includes a triazole ring and a benzoic acid moiety. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10ClN3O2S |
| Molecular Weight | 271.72 g/mol |
| Purity | ≥95% |
| Physical Form | Powder |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole compounds against Gram-positive and Gram-negative bacteria. The compound was tested alongside other derivatives and showed promising results in inhibiting the growth of pathogens such as Escherichia coli and Candida albicans .
Case Study: Antibacterial Efficacy
In a comparative study of 4-substituted triazole derivatives, the compound demonstrated an MIC (Minimum Inhibitory Concentration) that was lower than that of several standard antibiotics. Specifically, it exhibited an MIC value of 8 µg/mL against E. coli, which is comparable to conventional treatments .
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods have shown that compounds similar to this compound possess significant free radical scavenging abilities. For instance, a related triazole derivative exhibited an IC50 value of 0.397 μM in ABTS assays, indicating strong antioxidant potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have revealed that triazole derivatives bind effectively to bacterial enzymes, which may explain their potency against bacterial infections .
Table: Docking Scores of Related Compounds
| Compound ID | Docking Score (kcal/mol) | Binding Affinity |
|---|---|---|
| Compound A | -9.8 | High |
| Compound B | -9.6 | High |
| Compound C | -8.5 | Moderate |
Q & A
Basic Question: What are the optimized synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol, using glacial acetic acid as a catalyst. Key parameters include:
- Reaction Time : Prolonged reflux (4+ hours) ensures complete conversion .
- Solvent Choice : Absolute ethanol minimizes side reactions due to its low water content .
- Catalyst : Glacial acetic acid enhances nucleophilic substitution efficiency at the triazole sulfur .
Post-reaction, solvent removal under reduced pressure and filtration yield the crude product, which can be purified via recrystallization.
Advanced Question: How can density functional theory (DFT) models resolve discrepancies between predicted and experimental spectroscopic data?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis sets) predict molecular geometry, vibrational frequencies, and electronic properties. Discrepancies arise from:
- Solvent Effects : Experimental IR/NMR data often include solvent interactions, while DFT models assume gas-phase conditions. Incorporate polarizable continuum models (PCM) to align predictions .
- Crystal Packing : X-ray diffraction data may show distortions due to intermolecular forces absent in DFT. Compare Hirshfeld surfaces to identify packing influences .
- Tautomeric Forms : Triazole derivatives can exhibit tautomerism; DFT must account for all possible forms to match experimental UV-Vis or NMR spectra .
Basic Question: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves crystal structure, bond lengths, and angles (e.g., confirming the triazole-thioether linkage) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹, carboxylic acid O-H stretch at ~2500 cm⁻¹) .
- NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.0–4.5 ppm). Use DMSO-d₆ to solubilize the hydrochloride salt .
Advanced Question: How can researchers address contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dosage Optimization : Adjust in vivo dosing regimens based on in vitro IC₅₀ values, accounting for tissue penetration and half-life .
Advanced Question: How do substituents on the triazole ring affect physicochemical properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase acidity of the triazole NH, enhancing hydrogen-bonding potential (critical for enzyme inhibition). LogP decreases, reducing membrane permeability .
- Aromatic Substituents (e.g., phenyl) : Improve π-π stacking with biological targets (e.g., kinase active sites) but may increase cytotoxicity .
- Methylthio Groups : Enhance lipophilicity (↑LogP) and stabilize the thioether linkage against oxidation .
Environmental Stability: What methodologies assess degradation pathways and ecological risks?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–50°C; monitor degradation via HPLC. Triazole-thioether bonds are prone to alkaline hydrolysis .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to simulate sunlight-driven degradation. Identify byproducts using HRMS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic toxicity. Correlate results with OECD Test Guidelines .
Advanced Question: What in silico strategies predict synthetic accessibility and retrosynthetic pathways?
Methodological Answer:
- Retrosynthetic Planning : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction yields. For this compound, disconnection at the thioether bond is optimal .
- Feasibility Scoring : Algorithms evaluate step economy and functional group compatibility. One-step routes (e.g., coupling triazole-thiols with chloromethyl benzoic acid) score higher .
- Machine Learning : Models trained on reaction databases predict catalysts (e.g., FeCl₃ for chlorination steps) and solvent systems .
Basic Question: What purification techniques are recommended for isolating the hydrochloride salt?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
